molecular formula C20H18N2O4 B2990924 2-[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid CAS No. 1054478-54-4

2-[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid

Cat. No.: B2990924
CAS No.: 1054478-54-4
M. Wt: 350.374
InChI Key: JGDCWJDLOCSSKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid is a useful research compound. Its molecular formula is C20H18N2O4 and its molecular weight is 350.374. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are affected by its functional groups .

Mode of Action

Based on its structure, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The cyano and oxo groups may also play a role in its reactivity .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Compounds with similar structures have been known to participate in various reactions, including the suzuki-miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, half-life, and clearance rate are currently unknown. Its molecular weight (19320 g/mol) suggests it may have favorable pharmacokinetic properties, as compounds with a molecular weight under 500 g/mol are generally well-absorbed and distributed .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, certain reactions may be favored under acidic or basic conditions . Additionally, the compound’s stability could be affected by exposure to light, heat, or oxygen.

Properties

IUPAC Name

2-[2-[(Z)-2-cyano-3-(2,6-dimethylanilino)-3-oxoprop-1-enyl]phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-13-6-5-7-14(2)19(13)22-20(25)16(11-21)10-15-8-3-4-9-17(15)26-12-18(23)24/h3-10H,12H2,1-2H3,(H,22,25)(H,23,24)/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDCWJDLOCSSKY-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(=CC2=CC=CC=C2OCC(=O)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)NC(=O)/C(=C\C2=CC=CC=C2OCC(=O)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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